molecular formula C8H16N2 B13529000 N-(1-methylcyclobutyl)azetidin-3-amine

N-(1-methylcyclobutyl)azetidin-3-amine

Cat. No.: B13529000
M. Wt: 140.23 g/mol
InChI Key: AEQQAESLWKBJML-UHFFFAOYSA-N
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Description

N-(1-methylcyclobutyl)azetidin-3-amine is a chemical compound with the molecular formula C8H16N2 It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methylcyclobutyl)azetidin-3-amine typically involves the reaction of 1-methylcyclobutylamine with azetidin-3-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-(1-methylcyclobutyl)azetidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-methylcyclobutyl)azetidin-3-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of N-(1-methylcyclobutyl)azetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A simpler four-membered nitrogen-containing ring compound.

    1-methylazetidine: Similar structure but without the cyclobutyl group.

    Cyclobutylamine: Contains the cyclobutyl group but lacks the azetidine ring.

Uniqueness

N-(1-methylcyclobutyl)azetidin-3-amine is unique due to the combination of the azetidine ring and the 1-methylcyclobutyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

N-(1-methylcyclobutyl)azetidin-3-amine

InChI

InChI=1S/C8H16N2/c1-8(3-2-4-8)10-7-5-9-6-7/h7,9-10H,2-6H2,1H3

InChI Key

AEQQAESLWKBJML-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)NC2CNC2

Origin of Product

United States

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